Methyl 2-[(2,6-dichlorobenzyl)thio]acetate Methyl 2-[(2,6-dichlorobenzyl)thio]acetate
Brand Name: Vulcanchem
CAS No.: 118608-90-5
VCID: VC20826537
InChI: InChI=1S/C10H10Cl2O2S/c1-14-10(13)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3
SMILES: COC(=O)CSCC1=C(C=CC=C1Cl)Cl
Molecular Formula: C10H10Cl2O2S
Molecular Weight: 265.16 g/mol

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

CAS No.: 118608-90-5

Cat. No.: VC20826537

Molecular Formula: C10H10Cl2O2S

Molecular Weight: 265.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate - 118608-90-5

Specification

CAS No. 118608-90-5
Molecular Formula C10H10Cl2O2S
Molecular Weight 265.16 g/mol
IUPAC Name methyl 2-[(2,6-dichlorophenyl)methylsulfanyl]acetate
Standard InChI InChI=1S/C10H10Cl2O2S/c1-14-10(13)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3
Standard InChI Key WXHQNQTVKFTSAV-UHFFFAOYSA-N
SMILES COC(=O)CSCC1=C(C=CC=C1Cl)Cl
Canonical SMILES COC(=O)CSCC1=C(C=CC=C1Cl)Cl

Introduction

Basic Information and Identification

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is identified by several key parameters that distinguish it within chemical databases and research contexts:

ParameterValue
CAS Number118608-90-5
Molecular FormulaC₁₀H₁₀Cl₂O₂S
Molecular Weight265.16 g/mol
IUPAC Namemethyl 2-[(2,6-dichlorophenyl)methylsulfanyl]acetate
SynonymsAcetic acid, 2-[[(2,6-dichlorophenyl)methyl]thio]-, methyl ester

The compound is classified as an organosulfur compound featuring a thioether linkage between a dichlorobenzyl group and an acetate moiety, contributing to its unique chemical reactivity and potential biological activity .

Physical and Chemical Properties

Understanding the physical and chemical characteristics of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is essential for predicting its behavior in various experimental and practical applications:

PropertyValueNote
Physical StateLiquidAt standard conditions
AppearanceColorless to pale yellow liquidMay vary with purity
Density1.348±0.06 g/cm³Predicted value
Boiling Point336.0±37.0 °CPredicted value
SolubilityLimited water solubility; soluble in organic solventsCommon for compounds with this structure

These properties indicate that Methyl 2-[(2,6-dichlorobenzyl)thio]acetate behaves as a typical organic compound with moderate polarity, exhibiting better solubility in organic solvents than in aqueous media, which has implications for its applications in laboratory and industrial settings .

Chemical Structure and Reactivity

The molecular structure of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate contains several key functional groups that determine its chemical behavior:

Structural Features

  • A 2,6-dichlorobenzyl group serving as a bulky, electron-withdrawing substituent

  • A thioether (C-S-C) linkage providing a site for potential oxidation and nucleophilic attack

  • A methyl ester group capable of hydrolysis and transesterification reactions

The presence of two chlorine atoms on the benzyl ring in the ortho positions creates steric hindrance and influences the electronic distribution within the molecule, affecting its reactivity patterns .

Reactivity Profile

The compound's reactivity is primarily determined by its functional groups:

  • The thioether linkage can undergo oxidation to sulfoxides and sulfones

  • The methyl ester group is susceptible to hydrolysis under basic or acidic conditions

  • The benzyl-sulfur bond may undergo cleavage under specific reaction conditions

These reactivity patterns make Methyl 2-[(2,6-dichlorobenzyl)thio]acetate a versatile intermediate in organic synthesis applications.

Related Compounds and Structural Analogs

Several compounds share structural similarities with Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, providing context for understanding its chemical behavior and potential applications:

Structural Analogs

CompoundStructural DifferenceSignificance
Methyl 2,6-dichlorophenylacetateContains a direct C-C bond instead of a thioether linkageDifferent electronic properties and reactivity
Methyl 2-(2,6-dichlorophenoxy)acetateContains an oxygen linkage instead of sulfurAltered polarity and hydrogen bonding capability
Methyl 2-(methylthio)acetateSimpler structure with methyl group replacing dichlorobenzylReduced steric hindrance and different electronic properties

These structural relationships help researchers understand how the specific arrangement of atoms in Methyl 2-[(2,6-dichlorobenzyl)thio]acetate contributes to its unique properties and potential biological activities .

Current Research and Future Directions

The search results suggest ongoing interest in compounds with the dichlorobenzylthio structural motif, particularly in the following areas:

Research Trends

  • Investigation of antimicrobial properties against resistant bacterial strains

  • Development of novel synthetic methods for related compounds

  • Structure-activity relationship studies to optimize biological activity

  • Exploration of potential applications in medicinal chemistry

These research directions indicate the continuing relevance of compounds like Methyl 2-[(2,6-dichlorobenzyl)thio]acetate in addressing challenges in antimicrobial research and drug development .

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